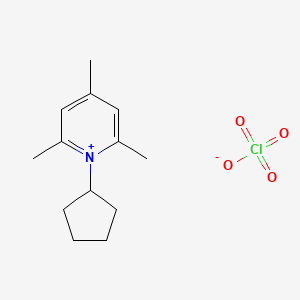
1-Cyclopentyl-2,4,6-trimethylpyridin-1-ium perchlorate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Cyclopentyl-2,4,6-trimethylpyridin-1-ium perchlorate is a chemical compound known for its unique structure and properties It is a pyridinium salt with a cyclopentyl group and three methyl groups attached to the pyridine ring, paired with a perchlorate anion
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopentyl-2,4,6-trimethylpyridin-1-ium perchlorate typically involves the alkylation of 2,4,6-trimethylpyridine with cyclopentyl halides under basic conditions. The resulting intermediate is then treated with perchloric acid to form the perchlorate salt. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and minimize by-products. Advanced purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
1-Cyclopentyl-2,4,6-trimethylpyridin-1-ium perchlorate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, where the perchlorate anion can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides, cyanides, or thiolates can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridinium derivatives, while substitution reactions can produce various substituted pyridinium salts.
科学研究应用
1-Cyclopentyl-2,4,6-trimethylpyridin-1-ium perchlorate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocycles and other complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications or as a precursor for drug development.
Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.
作用机制
The mechanism by which 1-Cyclopentyl-2,4,6-trimethylpyridin-1-ium perchlorate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
- 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate
- 1-(Cyanomethyl)-2,4,6-trimethylpyridinium tetrafluoroborate
Comparison
Compared to similar compounds, 1-Cyclopentyl-2,4,6-trimethylpyridin-1-ium perchlorate is unique due to the presence of the cyclopentyl group, which may confer different reactivity and properties. This uniqueness can be advantageous in specific applications where the cyclopentyl group enhances the compound’s stability or reactivity.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable reagent in organic synthesis, biological studies, and industrial applications. Further research into its properties and mechanisms of action will continue to uncover new and exciting uses for this compound.
属性
CAS 编号 |
90018-06-7 |
|---|---|
分子式 |
C13H20ClNO4 |
分子量 |
289.75 g/mol |
IUPAC 名称 |
1-cyclopentyl-2,4,6-trimethylpyridin-1-ium;perchlorate |
InChI |
InChI=1S/C13H20N.ClHO4/c1-10-8-11(2)14(12(3)9-10)13-6-4-5-7-13;2-1(3,4)5/h8-9,13H,4-7H2,1-3H3;(H,2,3,4,5)/q+1;/p-1 |
InChI 键 |
YCLZTXQSXUYWMR-UHFFFAOYSA-M |
规范 SMILES |
CC1=CC(=[N+](C(=C1)C)C2CCCC2)C.[O-]Cl(=O)(=O)=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



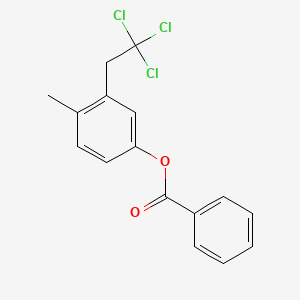

![N-{2-[3-(Methylsulfanyl)phenyl]ethyl}benzamide](/img/structure/B14365514.png)
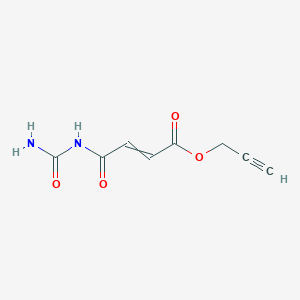
![Propyl 3-[4-(acetyloxy)phenyl]prop-2-enoate](/img/structure/B14365530.png)
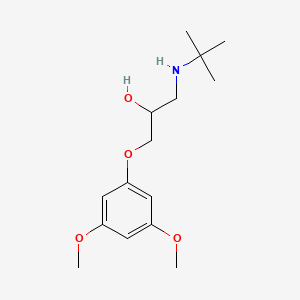
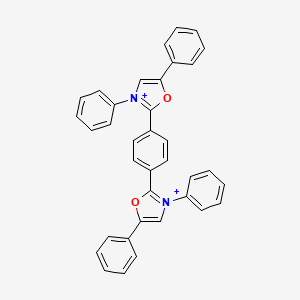
![1-Iodo-3-{[6-(methanesulfonyl)hexyl]oxy}benzene](/img/structure/B14365546.png)

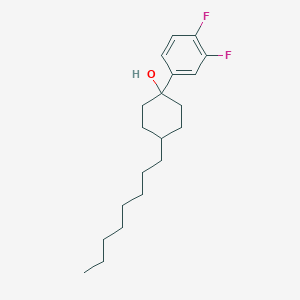
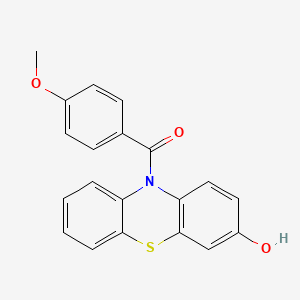
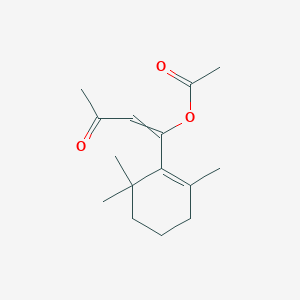
![3-[(Dimethylsulfamoyl)amino]-N-(naphthalen-1-yl)benzamide](/img/structure/B14365593.png)
